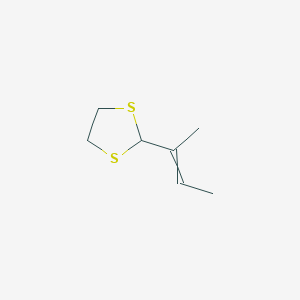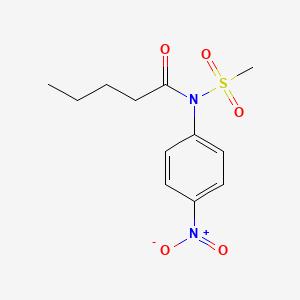
N-(Methanesulfonyl)-N-(4-nitrophenyl)pentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)-: is a synthetic organic compound characterized by the presence of a pentanamide backbone substituted with a methylsulfonyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- typically involves the following steps:
Formation of the Pentanamide Backbone: This can be achieved through the reaction of pentanoic acid with ammonia or an amine under dehydrating conditions.
Introduction of the Methylsulfonyl Group: This step involves the sulfonylation of the amide nitrogen using methylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Nitrophenyl Group: The final step is the nitration of the phenyl ring, which can be accomplished using a nitrating agent like nitric acid in the presence of sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)-:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in electron transfer reactions, while the methylsulfonyl group can enhance the compound’s solubility and stability.
Comparison with Similar Compounds
Similar Compounds
Pentanamide, N-(methylsulfonyl)-N-phenyl-: Lacks the nitro group, which may result in different reactivity and biological activity.
Pentanamide, N-(methylsulfonyl)-N-(4-chlorophenyl)-:
Uniqueness
- The presence of both the methylsulfonyl and nitrophenyl groups in Pentanamide, N-(methylsulfonyl)-N-(4-nitrophenyl)- imparts unique chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
61068-38-0 |
|---|---|
Molecular Formula |
C12H16N2O5S |
Molecular Weight |
300.33 g/mol |
IUPAC Name |
N-methylsulfonyl-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C12H16N2O5S/c1-3-4-5-12(15)13(20(2,18)19)10-6-8-11(9-7-10)14(16)17/h6-9H,3-5H2,1-2H3 |
InChI Key |
GMZTXAXPPGQFNO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[5-(4-Chlorophenyl)thiophen-2-yl]-3-phenylprop-2-en-1-one](/img/structure/B14579965.png)
![2-(4-Methoxyphenyl)-5-methylbicyclo[3.2.1]oct-2-en-6-one](/img/structure/B14579980.png)
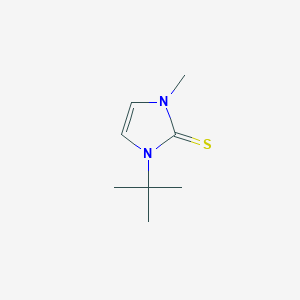
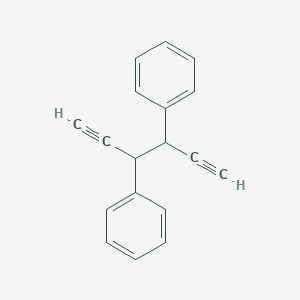
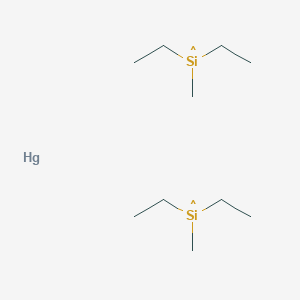
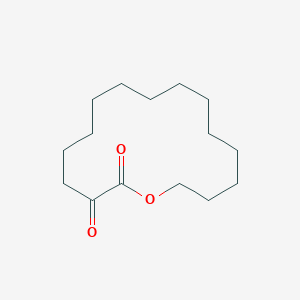
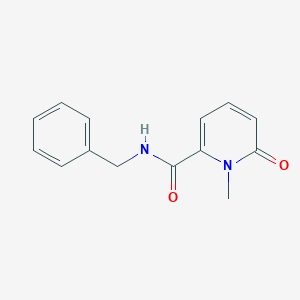
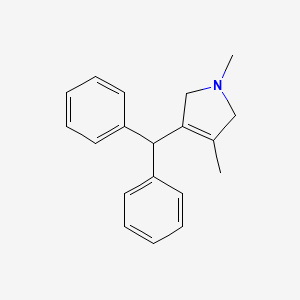
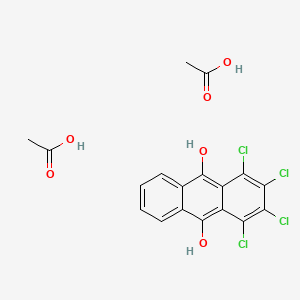
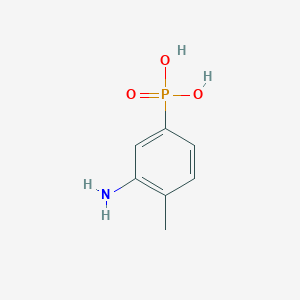
![5H-Pyrido[3,2-c]azepin-5-one, 6,7,8,9-tetrahydro-8,8-dimethyl-](/img/structure/B14580014.png)
![2-[Methyl(phenyl)amino]-2-oxoethyl propane-2-sulfonate](/img/structure/B14580019.png)
![Acetic acid;5-[6-(3,5-dihydroxyphenyl)hexyl]benzene-1,3-diol](/img/structure/B14580025.png)
